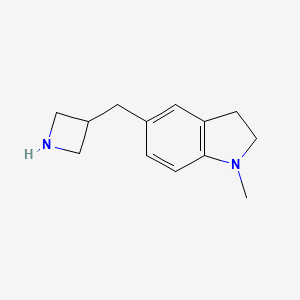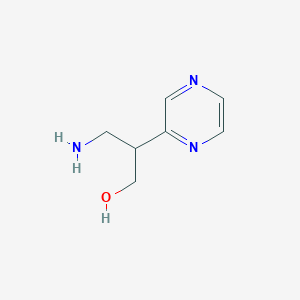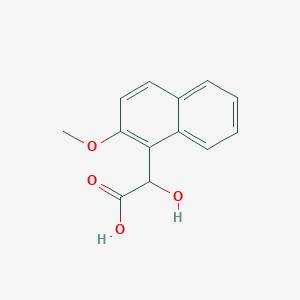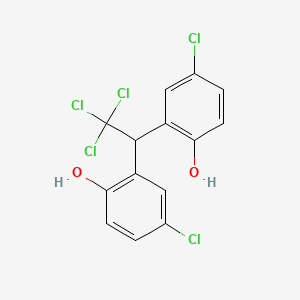
Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) is a chemical compound known for its unique structure and properties. It is a derivative of phenol, where the phenolic hydroxyl groups are substituted with chlorine atoms and a trichloroethylidene group. This compound is used in various scientific and industrial applications due to its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) typically involves the reaction of phenol with trichloroacetaldehyde in the presence of a catalyst. The reaction conditions often include the use of an acidic medium to facilitate the formation of the trichloroethylidene bridge between the phenolic rings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the trichloroethylidene group to less chlorinated derivatives.
Substitution: The chlorine atoms on the phenolic rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenolic compounds .
Applications De Recherche Scientifique
Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Research is ongoing to explore its potential as an antiseptic and in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) involves its interaction with cellular components, leading to the disruption of microbial cell membranes and inhibition of enzyme activity. The trichloroethylidene group enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorophen: Another chlorinated phenol with similar antimicrobial properties.
Hexachlorophene: Known for its use as an antiseptic and disinfectant.
Triclosan: A widely used antimicrobial agent in personal care products.
Uniqueness
Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) is unique due to its specific trichloroethylidene substitution, which imparts distinct chemical reactivity and biological activity compared to other chlorinated phenols .
Propriétés
Numéro CAS |
56960-92-0 |
|---|---|
Formule moléculaire |
C14H9Cl5O2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H9Cl5O2/c15-7-1-3-11(20)9(5-7)13(14(17,18)19)10-6-8(16)2-4-12(10)21/h1-6,13,20-21H |
Clé InChI |
HDYCPSGGGILQTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(C2=C(C=CC(=C2)Cl)O)C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


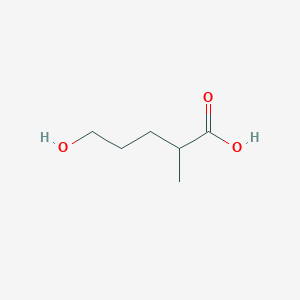
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

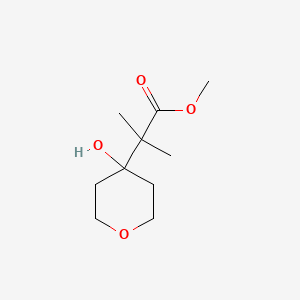
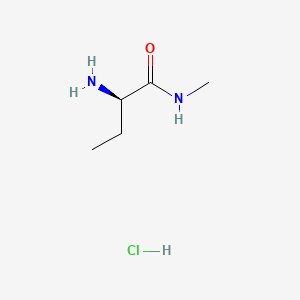
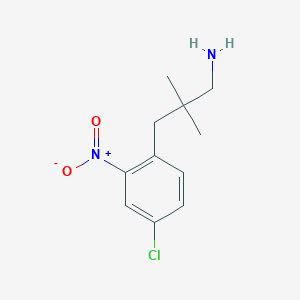

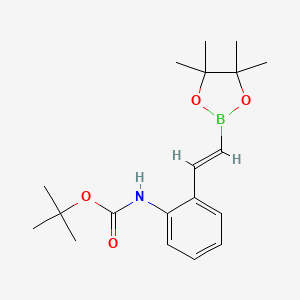
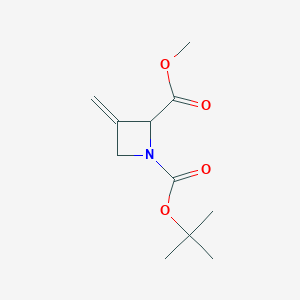
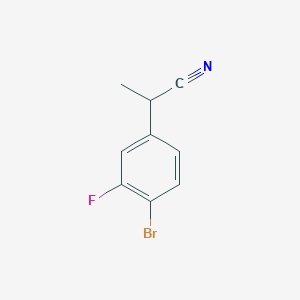
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)
